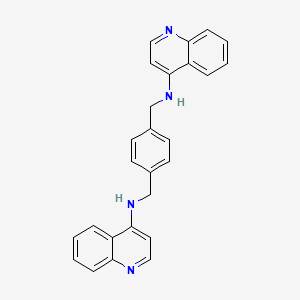
n-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antimicrobial, and anticancer properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine typically involves the reaction of quinoline derivatives with benzylamine derivatives under specific conditions. One common method involves the use of a condensation reaction between 4-chloroquinoline and 4-aminomethylbenzylamine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications in treating diseases like malaria and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. By inhibiting this pathway, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Investigated for its antiviral properties
Uniqueness
N-(4-((Quinolin-4-ylamino)methyl)benzyl)quinolin-4-amine stands out due to its dual quinoline structure, which enhances its binding affinity and specificity towards molecular targets. This unique structure contributes to its potent biological activities and makes it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C26H22N4 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
N-[[4-[(quinolin-4-ylamino)methyl]phenyl]methyl]quinolin-4-amine |
InChI |
InChI=1S/C26H22N4/c1-3-7-23-21(5-1)25(13-15-27-23)29-17-19-9-11-20(12-10-19)18-30-26-14-16-28-24-8-4-2-6-22(24)26/h1-16H,17-18H2,(H,27,29)(H,28,30) |
Clave InChI |
JCKQEHUYVMGOSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=N2)NCC3=CC=C(C=C3)CNC4=CC=NC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



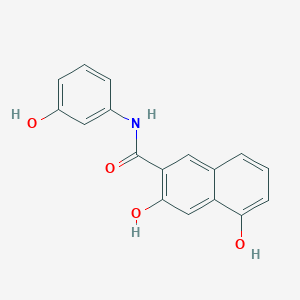
![4-Pyridinecarbonitrile,2-[(4S,5S)-5-(4-fluorophenyl)-5-(6-fluoro-3-pyridinyl)-4,5-dihydro-4-methyl-1H-imidazol-2-yl]-](/img/structure/B12581073.png)
![{3,5-Bis[(pentafluorophenyl)methoxy]phenyl}methanol](/img/structure/B12581078.png)
![4-[2-(Undecylamino)ethylamino]butan-1-ol](/img/structure/B12581079.png)
![1,2,3,4,5-pentafluoro-6-[(1R)-1-methoxyethyl]benzene](/img/structure/B12581085.png)
![Borinic acid, [oxybis(methylene-4,1-phenylene)]bis[phenyl-](/img/structure/B12581088.png)
![1H-Tetrazole, 1-phenyl-5-[(3-phenylpropyl)sulfonyl]-](/img/structure/B12581089.png)
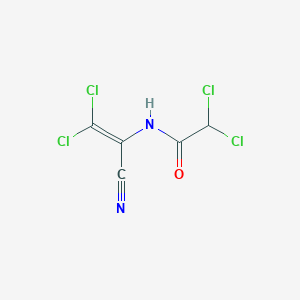
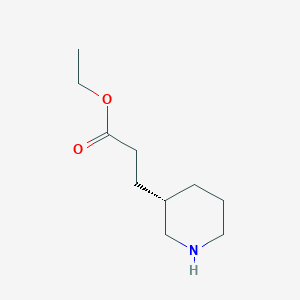
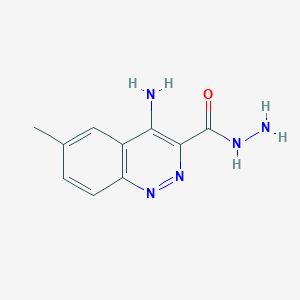
![2,5-Bis{[(2-ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B12581104.png)
![2-[(Naphthalen-1-yl)oxy]pyridine](/img/structure/B12581120.png)

